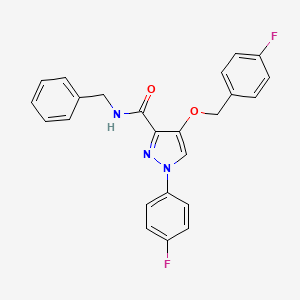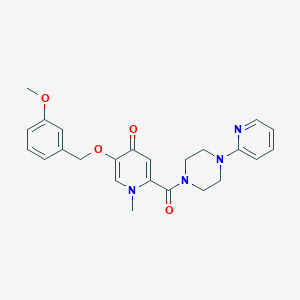
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the compound 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one, also known as 5-[(3-methoxyphenyl)methoxy]-1-methyl-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,4-dihydropyridin-4-one, is the RET (c-RET) protein . This protein plays a crucial role in the development of several types of cancer when it undergoes oncogenic mutations .
Mode of Action
The compound interacts with its target, the RET protein, by inhibiting its activity . This inhibition occurs because the compound has a high affinity for the RET protein, allowing it to bind to the protein and prevent it from carrying out its normal function .
Biochemical Pathways
The inhibition of the RET protein by the compound affects several biochemical pathways. Most notably, it disrupts the signaling pathways that are typically activated by the RET protein, leading to a decrease in cell proliferation . This disruption can have downstream effects on other cellular processes, including cell growth and survival .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability. It is soluble in DMSO, which suggests that it can be absorbed into the body when administered . It is insoluble in water, which may affect its distribution within the body . The compound’s pharmacokinetic properties and their impact on its bioavailability are still under investigation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation. By inhibiting the RET protein, the compound prevents the activation of signaling pathways that promote cell growth and survival . This can lead to a decrease in the growth of cancer cells, thereby potentially slowing the progression of the disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility in different solvents can affect its absorption and distribution within the body . Additionally, the compound’s stability may be influenced by factors such as temperature and pH
Análisis Bioquímico
Biochemical Properties
The compound interacts with the RET proto-oncogene, a receptor tyrosine kinase involved in cell growth and differentiation . It has been shown to inhibit RET with an IC50 value of 0.4 nM, demonstrating its high potency . The compound’s interaction with RET disrupts the signaling pathways that drive cell proliferation, leading to the inhibition of cancer cell growth .
Cellular Effects
In cancer cells harboring RET mutations, the compound specifically inhibits RET signaling, leading to a reduction in cell proliferation . It has been shown to be more effective at inhibiting the growth of RET-mutant cell lines compared to other multi-kinase inhibitors .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the RET proto-oncogene and inhibiting its activity . This disruption of RET signaling leads to a decrease in cell proliferation, particularly in cancer cells with RET mutations .
Temporal Effects in Laboratory Settings
Over time, the compound continues to effectively inhibit RET-driven cancers in both in vitro and in vivo studies . It has shown good tolerability in these studies, suggesting potential for long-term use .
Dosage Effects in Animal Models
In animal models, the compound effectively inhibits RET-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts . It does this without inhibiting VEGFR2, suggesting a high degree of selectivity .
Metabolic Pathways
The compound is involved in the RET signaling pathway, interacting with the RET proto-oncogene to inhibit its activity . This interaction disrupts the signaling pathways that drive cell proliferation .
Propiedades
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-26-16-22(32-17-18-6-5-7-19(14-18)31-2)21(29)15-20(26)24(30)28-12-10-27(11-13-28)23-8-3-4-9-25-23/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURZSBJTSXFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2626785.png)
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)
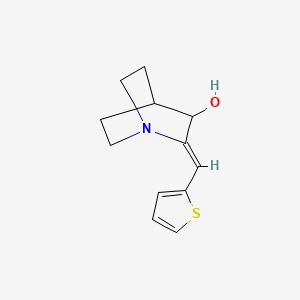


![N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2626791.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2626792.png)
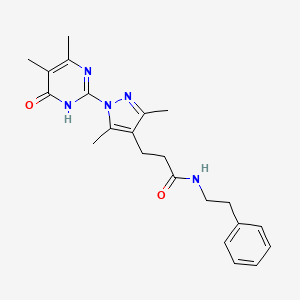

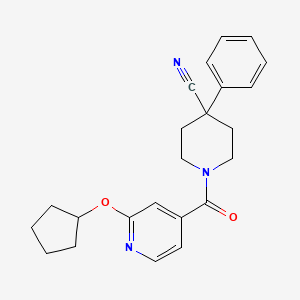
![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2626800.png)
![2-(Dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2626801.png)
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)
